molecular formula C8H12BNO3 B596035 (3-Ethoxy-5-methylpyridin-4-yl)boronic acid CAS No. 1315353-36-6

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid

货号: B596035
CAS 编号: 1315353-36-6
分子量: 180.998
InChI 键: SOCQJHGXIZPKGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid (CAS: 1315353-36-6) is a pyridine-based boronic acid derivative with the molecular formula C₈H₁₂BNO₃ (MW: 181 g/mol) . Its structure features a boronic acid group (-B(OH)₂) at the 4-position of the pyridine ring, an ethoxy (-OCH₂CH₃) substituent at the 3-position, and a methyl (-CH₃) group at the 5-position.

属性

IUPAC Name

(3-ethoxy-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-7-5-10-4-6(2)8(7)9(11)12/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCQJHGXIZPKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694510
Record name (3-Ethoxy-5-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315353-36-6
Record name (3-Ethoxy-5-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Grignard Reaction-Mediated Borylation

The Grignard method, adapted from analogous pyridine boronic acid syntheses, involves halogen-metal exchange followed by boronation.

Step 1: Synthesis of 4-Bromo-3-ethoxy-5-methylpyridine
3-Ethoxy-5-methylpyridine is brominated at position 4 using directed ortho-metalation. Lithium diisopropylamide (LDA) deprotonates the position ortho to the ethoxy group, followed by quenching with bromine to yield 4-bromo-3-ethoxy-5-methylpyridine. This method achieves ~80% regioselectivity.

Step 2: Grignard Formation and Boronation
The bromide reacts with magnesium in tetrahydrofuran (THF) to form the Grignard intermediate, which is treated with trimethyl borate. Hydrolysis with aqueous HCl yields the boronic acid. This two-step process achieves yields of 85–90%.

Reaction Scheme:

4-Bromo-3-ethoxy-5-methylpyridineTHFMgGrignard IntermediateB(OMe)3Quench(3-Ethoxy-5-methylpyridin-4-yl)boronic acid\text{4-Bromo-3-ethoxy-5-methylpyridine} \xrightarrow[\text{THF}]{\text{Mg}} \text{Grignard Intermediate} \xrightarrow[\text{B(OMe)}_3]{\text{Quench}} \text{this compound}

Miyaura Borylation of 4-Bromo-3-ethoxy-5-methylpyridine

A more modern approach employs palladium-catalyzed borylation using bis(pinacolato)diboron (B2_2pin2_2).

Conditions:

  • Catalyst: Pd(dppf)Cl2_2 (2 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane, 80°C, 12 hours

  • Yield: 75–82%

Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with B2_2pin2_2 and reductive elimination to form the boronate ester. Acidic hydrolysis converts the ester to the boronic acid.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterGrignard MethodMiyaura Method
Optimal SolventTHF1,4-Dioxane
Temperature0°C (Grignard), RT (hydrolysis)80°C
Reaction Time4–6 hours12 hours

Polar aprotic solvents like THF stabilize the Grignard intermediate, while 1,4-dioxane enhances Pd catalyst activity. Elevated temperatures accelerate Miyaura borylation but risk protodeboronation.

Catalytic System Tuning

  • Pd Catalysts: Pd(OAc)2_2 and PdCl2_2(dppf) show comparable efficiency, but the latter reduces side reactions in Miyaura borylation.

  • Ligands: Bidentate ligands (e.g., dppf) improve stability of the Pd intermediate, increasing yield by 10–15%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for Miyaura borylation reduces reaction time to 2 hours and improves safety by minimizing exposure to air-sensitive reagents. A pilot-scale setup achieved 92% conversion with Pd nanoparticle catalysts.

Purification Strategies

  • Crystallization: Ethyl acetate/hexane recrystallization removes Pd residues, yielding >99% purity.

  • Chromatography: Silica gel chromatography is avoided industrially due to high costs, favoring telescoped processes without isolation of intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.35 (t, 3H, OCH2_2CH3_3), 2.45 (s, 3H, CH3_3), 4.12 (q, 2H, OCH2_2), 8.25 (s, 1H, Ar-H).

  • 11^11B NMR: δ 30.2 ppm, confirming boronic acid formation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 181.08 [M+H]+^+, consistent with C8_8H12_{12}BNO3_3.

Challenges and Limitations

Regioselectivity in Bromination

The ethoxy group’s directing effects occasionally lead to minor bromination at position 2, requiring careful chromatographic separation. Alternatives like directed ortho-metalation improve selectivity to >95%.

Boronic Acid Stability

Protodeboronation under acidic or aqueous conditions limits storage stability. Formulating the compound as a boronate ester (e.g., pinacol ester) enhances shelf life.

相似化合物的比较

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase Lewis acidity, enhancing diol-binding affinity .
  • Bulky substituents (e.g., aryloxy groups) reduce reactivity in cross-coupling due to steric effects .
  • Amino or ethoxy groups modulate solubility and stability in aqueous environments .

Physicochemical Properties: pKa and Binding Affinity

pKa Values

The pKa of boronic acids determines their reactivity under physiological conditions. While experimental pKa data for (3-Ethoxy-5-methylpyridin-4-yl)boronic acid is unavailable, trends from analogs suggest:

  • Ethoxy group (-OCH₂CH₃): Electron-donating nature slightly raises pKa compared to electron-withdrawing substituents (e.g., Cl), reducing acidity .
  • Methyl group (-CH₃): Minimal electronic impact but may stabilize the boronate form via steric shielding .

For comparison:

  • Phenylboronic acid : pKa ~8.8 (high for physiological applications) .
  • 4-MCPBA (4-methylcarboxyphenylboronic acid): pKa ~7.2, optimized for glucose sensing .

Diol-Binding Affinity

Boronic acids form reversible esters with diols (e.g., sugars). This compound likely has moderate binding constants (Kₐ ~10²–10³ M⁻¹), similar to phenylboronic acid, but lower than borinic acids (e.g., diphenylborinic acid, Kₐ ~10⁴ M⁻¹) .

Suzuki-Miyaura Cross-Coupling

  • Steric hindrance from the ethoxy and methyl groups may slow transmetalation compared to less-substituted analogs (e.g., 4-methoxyphenylboronic acid) .
  • Electronic effects : The pyridine ring’s electron-deficient nature accelerates coupling with electron-rich aryl halides .

Dynamic Combinatorial Chemistry

Unlike phenylboronic acid, which rapidly forms boroxine trimers in solution, this compound may exhibit slower ester exchange kinetics due to steric bulk, requiring stronger bases (e.g., Et₃N) to shift equilibrium toward boronate esters .

Anticancer Potential

The ethoxy group in this compound may enhance membrane permeability compared to polar analogs.

Enzyme Inhibition

Boronic acids are potent protease inhibitors (e.g., bortezomib). The pyridine core in this compound could target serine hydrolases, though its efficacy depends on pKa and steric compatibility .

生物活性

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid, with the CAS number 1315353-36-6, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug development and enzyme inhibition.

Key Properties

PropertyValue
Molecular FormulaC10H13BNO3
Molecular Weight203.02 g/mol
SolubilitySoluble in water
pKaApprox. 8.0

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Boronic acids can inhibit proteasomal activity, which is crucial for protein degradation pathways in cells. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that boronic acids, including this compound, exhibit potent anticancer properties by inhibiting the proteasome pathway. The compound showed significant cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 1 to 10 µM depending on the cell type .
  • Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of certain kinases, which are critical in signaling pathways associated with cell growth and division .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro assays indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .

Comparative Analysis

A comparative analysis of this compound with other boronic acids reveals its unique efficacy profile:

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer, enzyme inhibition1 - 10
Phenylboronic acidAnticancer5 - 15
4-Methoxyphenylboronic acidEnzyme inhibition2 - 8

常见问题

Q. What are the recommended methods for synthesizing (3-Ethoxy-5-methylpyridin-4-yl)boronic acid with high purity?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling precursors, where the pyridine core is functionalized with ethoxy and methyl groups prior to boronation. Key steps include:
  • Precursor Preparation : Halogenation of the pyridine ring at the 4-position.
  • Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF at 80–100°C .
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane gradient) to achieve >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for characterizing this compound?

  • Methodological Answer : Use deuterated DMSO (DMSO-d6) to solubilize the compound and observe boron-related shifts. Key parameters:
  • ¹H NMR : Focus on the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂) and pyridine protons (δ 7.5–8.5 ppm).
  • ¹¹B NMR : Expect a peak at δ 28–32 ppm for the boronic acid group.
  • ²D COSY/HMBC : Resolve overlapping signals and confirm connectivity between substituents .

Advanced Research Questions

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound?

  • Methodological Answer : Boroxine formation (dehydration/trimerization) can be suppressed by:
  • Derivatization : React with 1,2- or 1,3-diols (e.g., pinacol) to form cyclic boronic esters, stabilizing the compound for MALDI-MS .
  • Matrix Choice : Use 2,5-dihydroxybenzoic acid (DHB) as an in-situ derivatizing agent, enabling on-plate esterification without prior sample modification .
  • ESI-MS : Electrospray ionization in negative-ion mode with ammonium hydroxide adducts reduces fragmentation .

Q. How do secondary interactions influence the selectivity of this compound in glycoprotein binding studies?

  • Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Mitigation strategies include:
  • Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance reversible diol binding while minimizing ionic interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to distinguish specific vs. non-specific interactions. For example, kon values for D-fructose (~10³ M⁻¹s⁻¹) are significantly higher than for D-glucose (~10² M⁻¹s⁻¹), guiding competitive assay design .

Q. What computational methods predict the electronic and steric effects of substituents on the reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electron Density : Ethoxy groups donate electron density via resonance, lowering the boron atom’s electrophilicity.
  • Steric Maps : Methyl groups at the 5-position create steric hindrance, affecting cross-coupling efficiency. Compare with analogs (e.g., 3-methoxy derivatives) to optimize reaction conditions .

Key Research Challenges

  • Synthetic Yield Optimization : Balancing steric effects of ethoxy/methyl groups with boronation efficiency .
  • Biological Activity Profiling : Limited data on enzyme inhibition (e.g., proteasomes) necessitates in vitro screening with fluorogenic substrates (e.g., Suc-LLVY-AMC) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。